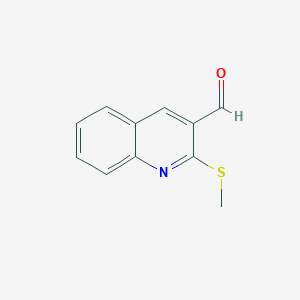

2-(Methylsulfanyl)quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylsulfanyl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methylsulfanyl group at the second position and an aldehyde group at the third position of the quinoline ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloroquinoline with sodium methylthiolate to introduce the methylsulfanyl group, followed by formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)quinoline-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often used to facilitate the reactions .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 2-Position

The methylsulfanyl group at position 2 undergoes substitution reactions with amines, thiols, and other nucleophiles. For example:

-

Reaction with thiomorpholine in ethanol containing anhydrous K₂CO₃ under microwave irradiation yields 2-thiomorpholino-quinoline-3-carbaldehyde (62a–j) with moderate to good yields (60–85%) .

-

Substitution with piperazine derivatives generates 2-(piperazin-1-yl)quinoline-3-carbaldehydes, which serve as precursors for antimicrobial agents .

Table 1: Substitution Reactions at the 2-Position

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiomorpholine | K₂CO₃, ethanol, MW irradiation | 2-Thiomorpholino derivatives | 60–85 | |

| Piperazine | Reflux in ethanol | 2-(Piperazin-1-yl)quinoline analogs | 70–90 |

Aldehyde Group Reactivity

The aldehyde at position 3 participates in condensation and cyclization reactions:

-

Claisen-Schmidt Condensation : Reacts with acetophenones to form α,β-unsaturated ketones (e.g., 62a–j) .

-

Multicomponent Reactions (MCRs) : Combines with malononitrile and acetylenecarboxylates to yield pyrano[2,3-b]quinoline derivatives (e.g., 100a–d) in 41–50% yields .

Table 2: Key Aldehyde-Driven Reactions

Cyclization Reactions

The aldehyde and methylsulfanyl groups facilitate fused heterocycle formation:

-

Thieno[2,3-b]quinoline Synthesis : Reaction with elemental sulfur or selenium in DMF at 120°C produces thieno- or selenopheno-quinolines (e.g., 4a–g) in 60–75% yields .

-

Domino Knoevenagel/Hetero-Diels-Alder : Forms thiopyrano[2,3-b]quinoline-3-carbaldehydes (13a,b) via thia-Michael-Aldol reactions .

Reductive Functionalization

-

Reductive Amination : Reacts with primary/secondary amines (e.g., benzylamine) in the presence of NaBH₃CN to yield 3-(aminomethyl)quinolines (e.g., 5–22) with IC₅₀ values against Pseudomonas aeruginosa ATP synthase ranging from 2.3–30 µg/mL .

-

Grignard Addition : Alkyl/aryl Grignard reagents add to the aldehyde, forming secondary alcohols (e.g., 75a,b,e) .

Cross-Coupling Reactions

The methylsulfanyl group enables palladium-catalyzed couplings:

-

Sonogashira Coupling : With terminal alkynes to generate 3-ethynylquinoline derivatives (e.g., 2c–f) in 65–72% yields .

-

Suzuki-Miyaura Coupling : With arylboronic acids to form biaryl systems .

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis Techniques

The synthesis of 2-(Methylsulfanyl)quinoline-3-carbaldehyde can be achieved through various methods, including Vilsmeier-Haack reactions and other electrophilic aromatic substitutions. These methods allow for the introduction of functional groups that can enhance the biological activity of the resultant compounds .

Reactivity and Functionalization

The aldehyde functional group in this compound makes it a versatile intermediate for further chemical modifications. It can undergo condensation reactions with amines to form imines or be utilized in Michael addition reactions to create more complex structures . This reactivity is critical for developing new derivatives with enhanced properties.

Material Science Applications

Dye-Sensitized Solar Cells

Research has indicated potential applications of quinoline derivatives in dye-sensitized solar cells (DSSCs). The unique electronic properties imparted by the methylsulfanyl group can improve light absorption and energy conversion efficiency . Studies have shown that incorporating such compounds into solar cell architectures can lead to better performance metrics compared to conventional dyes.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfanyl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylsulfanyl group may also contribute to its biological activity by interacting with specific enzymes and receptors .

Comparación Con Compuestos Similares

- 2-Chloroquinoline-3-carbaldehyde

- 2-Hydroxyquinoline-3-carbaldehyde

- 2-Aminoquinoline-3-carbaldehyde

Comparison: 2-(Methylsulfanyl)quinoline-3-carbaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to 2-chloroquinoline-3-carbaldehyde, it is less reactive towards nucleophiles but may exhibit different biological activities. The presence of the methylsulfanyl group also makes it more lipophilic compared to its hydroxy and amino analogs .

Actividad Biológica

2-(Methylsulfanyl)quinoline-3-carbaldehyde is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 185.25 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antibacterial and antifungal properties against various pathogens.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that the compound possesses promising antibacterial and antifungal properties, warranting further investigation into its mechanism of action.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Case Studies

Recent research has highlighted the potential applications of quinoline derivatives, including this compound. One notable study focused on its use as a lead compound in developing new antibiotics targeting multidrug-resistant bacteria. The study found that modifications to the quinoline structure enhanced its efficacy against resistant strains while reducing toxicity in human cell lines.

Propiedades

IUPAC Name |

2-methylsulfanylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVCVAVEXFRUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.